molecular formula C10H12N2O4 B1340291 Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate CAS No. 936074-68-9

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B1340291
CAS No.: 936074-68-9
M. Wt: 224.21 g/mol
InChI Key: IRKFKSOYYOSKEA-UHFFFAOYSA-N
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Description

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the molecular formula C10H12N2O4 It is characterized by the presence of an ethyl carbamate group attached to a benzodioxole ring system, which is further substituted with an amino group at the 6-position

Biochemical Analysis

Biochemical Properties

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit selectivity between cancer cells and normal cells, indicating its potential as an anticancer agent . The compound’s interactions with biomolecules are primarily through its amino and carbamate groups, which can form hydrogen bonds and other non-covalent interactions with target proteins and enzymes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound can induce apoptosis and inhibit cell proliferation . These effects are mediated through its interactions with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to its observed effects in various biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function, as they determine the sites of its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-amino-1,3-benzodioxole-5-carbaldehyde.

    Formation of Carbamate: The aldehyde is then reacted with ethyl carbamate in the presence of a suitable catalyst to form the desired product.

Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and N-bromosuccinimide (NBS).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents.

Major Products Formed

Scientific Research Applications

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate.

    1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: Another derivative with similar structural features.

    Benzo[d][1,3]dioxole derivatives: A class of compounds with similar benzodioxole ring systems

Uniqueness

This compound is unique due to the presence of both an ethyl carbamate group and an amino group on the benzodioxole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. The compound features a benzodioxole structure, characterized by a fused dioxole ring system, which enhances its reactivity and interaction with biological systems. The presence of an amino group at the 6-position is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have significant anticancer effects. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, indicating its potential as a lead structure for developing new antimicrobial agents.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may have therapeutic applications in this area as well.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity. Research suggests that it could influence biochemical pathways involved in cell signaling and metabolism.
  • Pathways Involved : It may affect pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties .

Case Studies

A study evaluated the cytotoxic effects of several benzodioxole derivatives, including this compound, on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings indicated that the compound significantly increased early and late apoptosis in these cancer cell lines while maintaining lower toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. This selectivity highlights its potential as an anticancer agent with reduced side effects .

Data Tables

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineViability (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
ControlA54994.33.10
ControlC683.94.50
Ethyl CarbamateA54981.823.712.11
Ethyl CarbamateC660.225.016.3
CisplatinA54960.532.416.3

This table summarizes the effects of this compound compared to controls and cisplatin on cancer cell viability and apoptosis rates.

Properties

IUPAC Name

ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFKSOYYOSKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182544
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-68-9
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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